1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a novel heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions The synthetic approach to this compound generally involves multiple steps, starting from readily available reagents. The key steps may include the acylation of 2-ethoxybenzoic acid to form 2-ethoxybenzoyl chloride, followed by the coupling with piperazine and the construction of the triazolopyrimidine core via cyclization reactions involving 4-methoxyphenyl precursors.
Industrial Production Methods Scaling up the production involves optimizing reaction conditions for yield and purity, including controlled temperature, solvent choice, and reaction time. Industrial methods could also leverage continuous flow processes for better efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo several types of chemical reactions:
Oxidation: : Possible at the ethoxybenzoyl or methoxyphenyl moieties.
Reduction: : Feasible at various sites, especially under catalytic hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at aromatic systems.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for vigorous conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Various organic reagents depending on the specific site of interest, such as halides for halogenation.
Major Products Formed These reactions yield a diverse array of derivatives that can be further exploited in drug discovery and material science.
Scientific Research Applications
1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine holds a significant position in scientific research due to its multifaceted structure:
Chemistry: : Study of its reactivity and potential as a building block in organic synthesis.
Medicine: : Exploration as a lead compound in the development of therapeutic agents for various diseases, including neurological and oncological conditions.
Industry: : Utility in the production of advanced materials or as an intermediate in synthetic pathways.
Mechanism of Action
The mechanism by which the compound exerts its effects can be multifaceted, targeting various molecular pathways and biological targets. Key mechanisms may include:
Enzyme Inhibition: : Potential inhibition of key enzymes involved in disease pathways.
Receptor Modulation: : Interacting with specific receptors to modulate their activity, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds:
4-(3-phenyl-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine: : Another triazolopyrimidine derivative with significant biological activity.
1-(2-chlorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Similar structure with a chloro instead of ethoxy substituent.
Unique Features: The presence of the ethoxybenzoyl group imparts unique physicochemical properties, potentially affecting its reactivity and biological interactions.
This detailed overview captures the essence of 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, showcasing its synthesis, reactivity, and versatile applications in science and industry. How does this match your expectations?
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPOSMOHCCVDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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